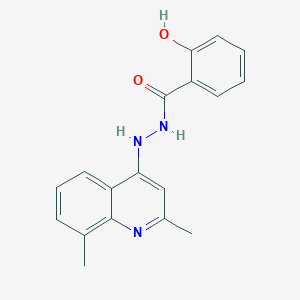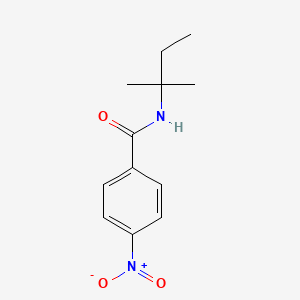![molecular formula C14H13ClO3 B5832654 6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5832654.png)
6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, commonly known as Clomazone, is a widely used herbicide. Clomazone belongs to the group of triketone herbicides and is used to control weeds in a variety of crops, including soybeans, cotton, peanuts, and sugarcane. In recent years, Clomazone has gained significant attention in scientific research due to its potential application in various fields.
作用機序
Clomazone works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the death of the weed by disrupting the photosynthetic process. In cancer cells, Clomazone induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
Clomazone has been found to have a wide range of biochemical and physiological effects. In plants, Clomazone inhibits the biosynthesis of carotenoids, which leads to the death of the weed. In animals, Clomazone has been found to have anti-inflammatory and anti-oxidant properties. In addition, Clomazone has also been found to have anti-proliferative effects on cancer cells and can induce apoptosis.
実験室実験の利点と制限
The advantages of using Clomazone in lab experiments include its low toxicity to non-target organisms, its effectiveness in controlling a wide range of weed species, and its potential application in various fields such as medicine and environmental science. The limitations of using Clomazone in lab experiments include the potential for resistance development in weed species and the potential for leaching into groundwater.
将来の方向性
There are several future directions for the research of Clomazone. In agriculture, future studies could focus on the development of new formulations of Clomazone that are more effective in controlling weed species and have a lower potential for resistance development. In medicine, future studies could focus on the development of Clomazone derivatives that have improved anti-cancer activity and reduced toxicity. In environmental science, future studies could focus on the development of new methods for the detection and removal of Clomazone in the environment.
合成法
Clomazone is synthesized by the condensation of 6-chloro-2-hydroxyacetophenone with 2-methylpropenyl vinyl ether in the presence of a base. The resulting product is then treated with acetic anhydride to form Clomazone.
科学的研究の応用
Clomazone has been extensively studied for its potential application in various fields such as agriculture, medicine, and environmental science. In agriculture, Clomazone is widely used as a pre-emergent herbicide to control weeds in crops. Studies have shown that Clomazone is effective in controlling various weed species, including grasses and broadleaf weeds.
In medicine, Clomazone has been studied for its potential use as an anti-cancer agent. Studies have shown that Clomazone has anti-proliferative effects on cancer cells and can induce apoptosis. In addition, Clomazone has also been found to have anti-inflammatory and anti-oxidant properties.
In environmental science, Clomazone has been studied for its potential impact on the environment. Studies have shown that Clomazone has a low toxicity to non-target organisms and has a low potential for leaching into groundwater.
特性
IUPAC Name |
6-chloro-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-8(2)7-17-13-6-12-10(5-11(13)15)9(3)4-14(16)18-12/h4-6H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAWPWXFHWBOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5832582.png)

![4-(diisopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5832601.png)

![(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B5832604.png)

![17-[(5-chloro-2-ethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5832611.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5832629.png)
![methyl N-cyano-N-[4-(isopropylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5832637.png)
![N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B5832645.png)

![N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5832659.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5832663.png)
